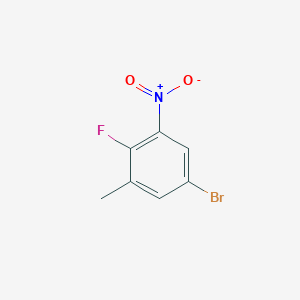

5-Bromo-2-fluoro-3-nitrotoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNFTQDGEFBCPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742972 | |

| Record name | 5-Bromo-2-fluoro-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375068-74-8 | |

| Record name | 5-Bromo-2-fluoro-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis pathway for 5-Bromo-2-fluoro-3-nitrotoluene

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluoro-3-nitrotoluene

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group on the toluene scaffold, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, positioning it as a valuable intermediate for drug discovery and development professionals. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, designed for researchers and scientists in the field. The narrative emphasizes the chemical principles and experimental considerations that underpin the synthetic strategy.

Proposed Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process commencing from the readily available starting material, o-fluorotoluene. The pathway involves an initial nitration of the aromatic ring, followed by a regioselective bromination.

-

Step 1: Nitration - Synthesis of the key intermediate, 2-fluoro-3-nitrotoluene, via electrophilic nitration of o-fluorotoluene.

-

Step 2: Bromination - Regioselective electrophilic bromination of 2-fluoro-3-nitrotoluene to yield the final product.

The overall synthetic workflow is depicted below.

Caption: Overall two-step synthesis pathway for this compound.

Step 1: Synthesis of the Intermediate: 2-Fluoro-3-nitrotoluene

The initial step involves the nitration of o-fluorotoluene. The directing effects of the fluorine atom (ortho-, para-directing) and the methyl group (ortho-, para-directing) lead to a mixture of isomers. However, separation of the desired 2-fluoro-3-nitrotoluene is feasible. A well-established method for this reaction is outlined in Chinese patent CN101177400A, which describes the nitration using a mixture of nitric acid and sulfuric acid.[1]

Experimental Protocol: Nitration of o-Fluorotoluene

-

Materials and Reagents:

-

o-Fluorotoluene

-

Concentrated Nitric Acid (65-70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Sodium Bicarbonate solution (5% w/v)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Dichloromethane

-

-

Procedure:

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice-water bath.

-

In a separate three-necked flask equipped with a dropping funnel, magnetic stirrer, and thermometer, add o-fluorotoluene.

-

Cool the flask containing o-fluorotoluene to 0-5 °C using an ice-salt bath.

-

Slowly add the prepared nitrating mixture dropwise to the o-fluorotoluene, ensuring the reaction temperature is maintained below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of nitrated products.

-

The desired 2-fluoro-3-nitrotoluene can be separated from the isomeric mixture by fractional distillation under reduced pressure.[1]

-

Step 2: Synthesis of this compound

This crucial step involves the electrophilic bromination of the 2-fluoro-3-nitrotoluene intermediate. The aromatic ring in this intermediate is significantly deactivated due to the electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups. Standard bromination conditions may prove ineffective. A highly efficient method for the bromination of deactivated aromatic compounds involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid.[2][3][4][5]

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of the bromination is controlled by the directing effects of the substituents already present on the aromatic ring:

-

Methyl group (-CH₃) at C1: A weak activating group, ortho-, para-director.

-

Fluoro group (-F) at C2: A deactivating group, but ortho-, para-director due to its ability to donate a lone pair of electrons through resonance.[6][7]

-

Nitro group (-NO₂) at C3: A strong deactivating group, meta-director.[8][9][10]

The incoming electrophile (Br⁺) will preferentially add to the position that is most activated or least deactivated. Let's analyze the available positions (C4, C5, C6):

-

Position 4: Ortho to the strongly deactivating -NO₂ group, making it highly unfavorable.

-

Position 5: This position is para to the ortho-, para-directing fluoro group and meta to the meta-directing nitro group. These two effects are synergistic, strongly favoring substitution at this position.

-

Position 6: This position is ortho to the methyl group and the fluoro group, but is sterically hindered by the adjacent methyl group.

Therefore, the combined electronic effects of the fluoro and nitro groups overwhelmingly direct the bromination to the C5 position, leading to the selective formation of this compound.

Sources

- 1. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]

- 2. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 5. [PDF] Bromination of deactivated aromatics: a simple and efficient method. | Semantic Scholar [semanticscholar.org]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. expertsmind.com [expertsmind.com]

- 10. youtube.com [youtube.com]

Spectroscopic Data of 5-Bromo-2-fluoro-3-nitrotoluene: A Comprehensive Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-Bromo-2-fluoro-3-nitrotoluene, a substituted aromatic compound with significant potential in synthetic chemistry and drug discovery. Given the limited availability of published experimental spectra for this specific molecule, this document focuses on a thorough prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and data from analogous compounds. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental acquisition of these spectra, intended to empower researchers in their analytical endeavors.

Molecular Structure and Predicted Spectroscopic Characteristics

This compound possesses a unique substitution pattern on the toluene backbone, which dictates its distinct spectroscopic fingerprint. The presence of a bromine atom, a fluorine atom, a nitro group, and a methyl group on the aromatic ring leads to predictable chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Chemical Structure:

-

Systematic Name: this compound

-

Molecular Weight: 234.02 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region and one signal in the aliphatic region.

-

Aromatic Protons (H-4 and H-6): The two protons on the aromatic ring are in different chemical environments and are expected to appear as distinct signals.

-

H-4: This proton is situated between the bromine and nitro groups. The strong electron-withdrawing nature of the nitro group will deshield this proton, causing it to resonate at a lower field (higher ppm). It will be split by the adjacent fluorine atom and the meta-coupled H-6.

-

H-6: This proton is adjacent to the fluorine atom and the methyl group. It will be split by the adjacent fluorine atom and the meta-coupled H-4. The electron-donating methyl group will cause a slight upfield shift compared to H-4.

-

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a singlet in the aliphatic region of the spectrum. Due to the proximity of the electron-withdrawing nitro and fluoro groups, this singlet is expected to be slightly downfield compared to the methyl signal in unsubstituted toluene. In some substituted toluenes, this signal appears around 2.4-2.6 ppm[5][6].

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 8.0 - 8.3 | Doublet of doublets (dd) | J(H-F) ≈ 7-9 Hz (ortho), J(H-H) ≈ 2-3 Hz (meta) |

| H-6 | 7.4 - 7.6 | Doublet of doublets (dd) | J(H-F) ≈ 9-11 Hz (ortho), J(H-H) ≈ 2-3 Hz (meta) |

| -CH₃ | 2.5 - 2.7 | Singlet (s) | N/A |

The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the attached substituents.

-

Aromatic Carbons: The six aromatic carbons will have chemical shifts in the typical range of 110-160 ppm.

-

C-F (C-2): The carbon directly attached to the highly electronegative fluorine atom will exhibit a large downfield shift and will appear as a doublet due to one-bond C-F coupling.

-

C-NO₂ (C-3): The carbon bearing the nitro group will also be significantly deshielded.

-

C-Br (C-5): The carbon attached to bromine will show a smaller downfield shift compared to the carbons attached to fluorine and the nitro group.

-

C-CH₃ (C-1): The carbon with the methyl group will be slightly shielded compared to the other substituted carbons.

-

CH Carbons (C-4 and C-6): These carbons will be influenced by the neighboring substituents.

-

-

Methyl Carbon (-CH₃): This carbon will appear at a high field (low ppm), typically in the range of 15-25 ppm. For instance, the methyl carbon in 2-nitrotoluene appears at 20.05 ppm[7].

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (-CH₃) | 135 - 140 | Singlet |

| C-2 (-F) | 155 - 160 | Doublet (¹JCF) |

| C-3 (-NO₂) | 145 - 150 | Singlet |

| C-4 (CH) | 125 - 130 | Doublet (²JCF) |

| C-5 (-Br) | 115 - 120 | Singlet |

| C-6 (CH) | 120 - 125 | Doublet (²JCF) |

| -CH₃ | 20 - 22 | Singlet |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. The key diagnostic peaks for this compound are expected to arise from the nitro group, the C-H bonds, and the aromatic ring.

-

N-O Stretching: Aromatic nitro compounds display two strong and characteristic absorption bands.[8][9][10][11][12]

-

C-H Stretching:

-

Aromatic C-H: Weak to medium bands are expected above 3000 cm⁻¹.

-

Aliphatic C-H (methyl group): Medium bands are expected just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ region.

-

-

C=C Aromatic Ring Stretching: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region.

-

C-F Stretching: A strong absorption band is expected in the 1250-1000 cm⁻¹ region.

-

C-Br Stretching: A medium to strong absorption is expected in the 600-500 cm⁻¹ region.

-

C-N Stretching: A weak absorption is expected around 850 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | 1530 - 1550 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1340 - 1360 | Strong |

| Aromatic C-H | Stretch | 3050 - 3150 | Weak to Medium |

| Aliphatic C-H (-CH₃) | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Weak |

| C-F | Stretch | 1200 - 1250 | Strong |

| C-Br | Stretch | 550 - 650 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.[13][14][15] The nominal molecular weight is 234, so the peaks will be at m/z 233 and 235 (for the most abundant carbon and nitrogen isotopes). PubChemLite predicts an m/z of 233.95606 for [M+H]⁺.[4]

-

Fragmentation Pattern: The fragmentation of halogenated aromatic compounds is well-documented.[16] Common fragmentation pathways include:

-

Loss of NO₂: A significant peak corresponding to the loss of a nitro group (M - 46) is expected.

-

Loss of Br: A peak corresponding to the loss of a bromine atom (M - 79 or M - 81) is also likely.

-

Loss of CH₃: Loss of the methyl group (M - 15) to form a stable benzylic cation is a common fragmentation pathway for toluene derivatives.

-

Loss of Halogen and other groups: Other fragments resulting from the loss of F, CO, and other small molecules may also be observed.

-

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity of Fragment |

| 233 | 235 | [M]⁺ (Molecular Ion) |

| 187 | 189 | [M - NO₂]⁺ |

| 154 | 154 | [M - Br]⁺ |

| 218 | 220 | [M - CH₃]⁺ |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on standard laboratory practices.

NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[17][18]

-

Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).[17][19]

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[17] Gentle vortexing or sonication can aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[18][19]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.[17]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[17]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[17]

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).

-

Acquire the spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

-

Diagram 1: NMR Spectroscopy Workflow

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation:

-

Place a small amount (a few milligrams) of solid this compound into a small vial.

-

Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid completely.[20]

-

Using a pipette, place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[20]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[20]

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the salt plates thoroughly with an appropriate solvent and return them to a desiccator.

-

Diagram 2: IR Spectroscopy (Thin Film) Workflow

Caption: Workflow for acquiring an IR spectrum of a solid sample using the thin film method.

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).

-

The concentration should be low, typically in the range of 1-10 µg/mL.

-

-

Instrument Setup and Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).[21][22]

-

The sample is vaporized in the ion source.[21]

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[13][22]

-

The resulting ions are accelerated into the mass analyzer.[21]

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[13][22]

-

The detector records the abundance of each ion.

-

The data system generates a mass spectrum, which is a plot of ion abundance versus m/z.

-

Diagram 3: Mass Spectrometry (EI) Workflow

Caption: A schematic representation of the electron ionization mass spectrometry workflow.

Conclusion

This technical guide has provided a comprehensive prediction of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, based on fundamental spectroscopic principles and analysis of related molecular structures. The detailed experimental protocols included herein offer a clear and actionable path for researchers to obtain and verify this data in a laboratory setting. The unique combination of substituents on the aromatic ring of this molecule makes it an interesting subject for spectroscopic analysis and a valuable building block in organic synthesis.

References

- Spectroscopy Tutorial: Nitro Groups. (n.d.).

- IR Spectroscopy Tutorial: Nitro Groups. (n.d.).

- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.

- Infrared of nitro compounds. (n.d.). Chemistry.

- An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. (2025). Benchchem.

- IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder.

- Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- NMR Sample Preparation. (n.d.). University of Leicester.

- How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI.

- This compound (C7H5BrFNO2). (n.d.). PubChemLite.

- Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (n.d.). Analytical Chemistry.

- NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University.

- Consider the structure of p-nitrotoluene. How many HNMR signals (peaks) would you expect to see in the aromatic region of the HNMR spectra of the para-substituted ring? (2024, April 3). Brainly.

- The Mass Spectrometry Experiment. (n.d.). Oregon State University.

- Mass Spectrometry. (n.d.). Michigan State University Chemistry.

- This compound. (n.d.). BIOFOUNT.

- 4-Nitrotoluene(99-99-0) 13C NMR spectrum. (n.d.). ChemicalBook.

- NMR Spectroscopy. (n.d.). Michigan State University Chemistry.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- 7: FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts.

- 4.2: IR Spectroscopy. (2022, September 5). Chemistry LibreTexts.

- 2-Nitrotoluene(88-72-2) 13C NMR spectrum. (n.d.). ChemicalBook.

- Experiment 11 — Infrared Spectroscopy. (n.d.).

- 13C-NMR. (n.d.). NOP - Sustainability in the organic chemistry lab course.

- 3-Nitrotoluene(99-08-1) 13C NMR spectrum. (n.d.). ChemicalBook.

- Infrared Spectroscopy. (n.d.). Michigan State University Chemistry.

- Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.

- Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments.

- Mass spectrometry 1. (2023, January 29). Chemistry LibreTexts.

- 16.9: Organic Compounds Containing Halogen Atoms. (2020, August 22). Chemistry LibreTexts.

- Proposal: Recommendation on Measuring and Providing Mass Spectra as Chemical Information of Organic Molecules (Secondary Publication). (2019). Journal of the Mass Spectrometry Society of Japan, 67(2), 57-64.

- 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. (1996). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65.

- Proton NMR for p-Nitrotoluene. (2014, November 23). Organic Spectroscopy International.

- 3-Nitrotoluene(99-08-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-Nitrotoluene(99-99-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- 3-Nitrotoluene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- This compound (CAS 1375068-74-8). (2025, July 16). ChemicalBook.

- 446-33-3|5-Fluoro-2-nitrotoluene. (n.d.). BLD Pharm.

- Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate.

- 5-Bromo-2-fluorotoluene - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.

- This compound | 1375068-74-8. (n.d.). ChemicalBook.

- TOLUENE, 5-BROMO-2-NITRO-A,A,A- TRIFLUORO-. (n.d.). SpectraBase.

- Spectroscopic Data of 5-Bromo-3-chloro-2-fluorotoluene: A Technical Guide. (2025). Benchchem.

- 2-Bromo-5-nitrotoluene. (n.d.). PubChem.

- Chemical Name : 5-Bromo-2-nitrotoluene, CAS No : 52414-98-9. (n.d.). Pharmaffiliates.

- 2-Fluoro-4-nitrotoluene(1427-07-2) 13C NMR spectrum. (n.d.). ChemicalBook.

- 2-Fluoro-5-nitrotoluene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

Sources

- 1. 1375068-74-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. This compound | 1375068-74-8 [chemicalbook.com]

- 3. This compound | 1375068-74-8 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C7H5BrFNO2) [pubchemlite.lcsb.uni.lu]

- 5. brainly.com [brainly.com]

- 6. 3-Nitrotoluene(99-08-1) 1H NMR [m.chemicalbook.com]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 11. benchchem.com [benchchem.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. NMR Spectroscopy [www2.chemistry.msu.edu]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-nitrotoluene

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 5-Bromo-2-fluoro-3-nitrotoluene. As a substituted halonitroaromatic compound, it holds potential as a key intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of experimental data in public literature, this document synthesizes information from established chemical principles and data from structurally analogous compounds to provide a robust predictive profile and detailed, field-proven experimental protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction and Chemical Identity

This compound is a polysubstituted aromatic compound featuring a toluene core functionalized with bromine, fluorine, and a nitro group. The specific arrangement of these substituents dictates its electronic properties and reactivity, making it a potentially valuable building block in organic synthesis. The presence of halogens can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the nitro group is a versatile functional handle for further chemical transformations, such as reduction to an amine.[1] This guide aims to provide a foundational understanding of this compound's properties and the methodologies for its synthesis and characterization.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-Bromo-2-fluoro-1-methyl-3-nitrobenzene | [2] |

| CAS Number | 1375068-74-8 | [3] |

| Molecular Formula | C₇H₅BrFNO₂ | [3] |

| Molecular Weight | 234.02 g/mol | [2][3] |

| Canonical SMILES | CC1=C(C(=C(C=C1)Br)[O-])F | [2] |

| InChI Key | DYNFTQDGEFBCPS-UHFFFAOYSA-N | [4] |

| Appearance | Predicted: White to light yellow solid | [5] |

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Basis for Prediction and Insights |

| Melting Point | 55-65 °C | Based on melting points of similar substituted nitrotoluenes, such as 4-Bromo-5-fluoro-2-nitrotoluene (59-63 °C).[6] The presence of multiple polar substituents is expected to result in a solid state at room temperature with a relatively sharp melting point. |

| Boiling Point | >250 °C (at atmospheric pressure) | Halogenated nitrotoluenes typically have high boiling points due to their polarity and molecular weight. For example, 2-fluoro-3-nitrotoluene has a boiling point of 111 °C at 12 mmHg.[7] Extrapolation to atmospheric pressure suggests a significantly higher value. |

| Solubility | Predicted to be soluble in common organic solvents (DCM, Ethyl Acetate, Acetone, THF) and sparingly soluble in non-polar solvents (Hexane) and water. | The aromatic structure and halogen substituents suggest solubility in moderately polar to polar apathetic solvents.[8][9] The nitro group and fluorine atom can participate in hydrogen bonding with protic solvents, but overall lipophilicity is expected to dominate. |

| LogP (Octanol-Water Partition Coefficient) | 2.9 | Computed by XLogP3 3.0.[2] This value indicates moderate lipophilicity, suggesting good potential for membrane permeability in biological systems. |

| Storage Conditions | Store at -4°C for short periods (1-2 weeks) and -20°C for long-term storage (1-2 years). | [3] |

Synthesis and Purification

The synthesis of this compound can be logically approached via the electrophilic nitration of a suitable di-substituted toluene precursor. The regioselectivity of the nitration is a critical consideration, governed by the directing effects of the existing substituents on the aromatic ring.

Proposed Synthetic Pathway

The most plausible synthetic route involves the nitration of 3-Bromo-2-fluorotoluene. The methyl group is an activating, ortho, para-director, while the fluorine and bromine atoms are deactivating, yet also ortho, para-directing. The interplay of these effects will determine the position of the incoming nitro group.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for the nitration of halogenated aromatic compounds.[10][11]

Materials and Reagents:

-

3-Bromo-2-fluorotoluene

-

Concentrated Nitric Acid (68-70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Crushed Ice

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with careful stirring. Keep the temperature of the mixture below 10 °C.[10]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-Bromo-2-fluorotoluene in a minimal amount of concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice bath.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of the substrate. Maintain the reaction temperature below 10 °C throughout the addition.[10]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over a large volume of crushed ice with stirring.[9] If a solid precipitates, collect it by vacuum filtration and wash with cold water until the filtrate is neutral. If no solid forms, extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[12][13]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data and provide generalized protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.[14]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

-

δ ~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the nitro group and meta to the bromine.

-

δ ~7.5-7.7 ppm (d, 1H): Aromatic proton meta to the nitro group and ortho to the bromine.

-

δ ~2.4-2.6 ppm (s, 3H): Methyl group protons.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

-

δ ~150-160 ppm (d, J_CF ≈ 250 Hz): Carbon bearing the fluorine (C-F).

-

δ ~140-150 ppm: Carbon bearing the nitro group (C-NO₂).

-

δ ~130-140 ppm: Aromatic CH carbons.

-

δ ~115-125 ppm: Carbon bearing the bromine (C-Br).

-

δ ~110-120 ppm: Carbon bearing the methyl group (C-CH₃).

-

δ ~15-20 ppm: Methyl carbon (-CH₃).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. Standard pulse programs for both 1D and 2D experiments (COSY, HSQC, HMBC) can be utilized for full structural assignment.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[3]

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A characteristic isotopic cluster around m/z 233 and 235 in an approximate 1:1 ratio, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[16][17]

-

Key Fragments:

-

[M-NO₂]⁺: Loss of the nitro group (m/z 187/189).

-

[M-Br]⁺: Loss of the bromine atom (m/z 154).

-

Other fragments resulting from the loss of CO, F, or combinations thereof.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Caption: General workflow for synthesis and analytical characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[18]

Predicted IR Spectrum (KBr pellet or thin film):

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl group).

-

~1550-1500 cm⁻¹ and 1360-1320 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.[19]

-

~1250-1150 cm⁻¹: C-F stretching.

-

~1100-1000 cm⁻¹: C-Br stretching.

-

~800-900 cm⁻¹: Out-of-plane C-H bending, indicative of the substitution pattern on the aromatic ring.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent and cast a thin film on a salt plate.

-

Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Experimental Protocol: Purity Analysis

-

System: A reverse-phase HPLC system with a C18 column.[12]

-

Mobile Phase: A gradient of methanol and water is a common choice for nitrotoluene isomers.[12]

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~278 nm).[12]

-

Analysis: Inject a solution of the sample and analyze the resulting chromatogram for the presence of impurities. Purity is determined by the relative area of the main peak.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and during its synthesis.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[3]

-

Ventilation: Handle the compound and conduct all reactions in a well-ventilated fume hood.[8]

-

Nitration Hazards: Nitration reactions are highly exothermic and can be explosive if not properly controlled. Maintain strict temperature control and add reagents slowly.[7][8]

-

Toxicity: Nitroaromatic compounds are generally considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin.[20]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[3]

Conclusion

This compound is a compound with significant potential as an intermediate in various fields of chemical synthesis. This guide provides a comprehensive predictive overview of its physicochemical properties and detailed, practical protocols for its synthesis and characterization. The provided methodologies are grounded in established chemical principles and are designed to be self-validating, ensuring a high degree of scientific integrity. Researchers and scientists can use this guide as a foundational resource for their work with this and related compounds.

References

-

BIOFOUNT. (n.d.). 1375068-74-8|this compound. BIOFOUNT. Retrieved from [Link]

-

National Center for Biotechnology Information. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Bromo-2-fluoronitrobenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

-

SpectraBase. (n.d.). TOLUENE, 5-BROMO-2-NITRO-A,A,A- TRIFLUORO-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene. Retrieved from [Link]

-

Analytical Method. (n.d.). Nitroaromatic Compounds by GC/FID. Retrieved from [Link]

-

Wang, H., et al. (2006). Separation of p-nitrotoluene and o-nitrotoluene isomers compound by high performance liquid chromatography. Journal of Tianjin University Science and Technology, 39(7), 885-888. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H5BrFNO2). Retrieved from [Link]

-

Lee, J. K., et al. (2021). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. Analytical Chemistry, 93(32), 11186–11193. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROTOLUENE. Retrieved from [Link]

-

Reutenauer, L. (2022). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-fluorotoluene - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-nitrotoluene. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromo-5-fluorotoluene. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.

-

PubChem. (n.d.). 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

ResearchGate. (n.d.). Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-5-nitrotoluene - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-methyl-5-nitrobenzene. Retrieved from [Link]

-

LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]

-

LibreTexts. (2022). 5.2 Mass Spectrometry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. ehs.washington.edu [ehs.washington.edu]

- 7. Stability and safe handling of nitration waste acids. – Syntech International Srl [syntechinternational.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. cerritos.edu [cerritos.edu]

- 12. researchgate.net [researchgate.net]

- 13. Making sure you're not a bot! [oc-praktikum.de]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. jascoinc.com [jascoinc.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. US4270013A - Process for the separation of nitrotoluene isomers - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Bromo-2-fluoro-1-methyl-3-nitrobenzene (CAS 1375068-74-8): Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoro-1-methyl-3-nitrobenzene, identified by the CAS number 1375068-74-8, is a polysubstituted aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a combination of bromo, fluoro, methyl, and nitro functional groups, offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of its properties, synthetic utility, and safety considerations, designed for professionals in the fields of chemical research and development. While this compound is primarily recognized as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes, publicly available, specific examples of its direct incorporation into named final products are limited. This guide will, therefore, focus on its chemical characteristics and potential applications based on the reactivity of its functional groups.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Bromo-2-fluoro-1-methyl-3-nitrobenzene is essential for its effective application in organic synthesis. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1375068-74-8 | [1][2] |

| IUPAC Name | 5-bromo-2-fluoro-1-methyl-3-nitrobenzene | [1][2] |

| Molecular Formula | C₇H₅BrFNO₂ | [1][2] |

| Molecular Weight | 234.02 g/mol | [3][4] |

| Physical Form | Solid | [1] |

| Boiling Point | ~250-276.3 °C (Predicted) | [1][4] |

| Melting Point | ~60-65 °C | [4] |

| Solubility | Insoluble in water; soluble in organic solvents such as chloroform and dimethyl sulfoxide. | [4] |

| Purity | Typically ≥98% | [1] |

Synthetic Utility and Key Reactions

The synthetic versatility of 5-Bromo-2-fluoro-1-methyl-3-nitrobenzene stems from the distinct reactivity of its functional groups. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the bromo and fluoro groups can act as leaving groups or be utilized in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group ortho and para to the halogen substituents makes the aromatic ring susceptible to nucleophilic attack. This allows for the displacement of the bromo or fluoro groups by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce further molecular diversity.

Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline derivative under various conditions, such as catalytic hydrogenation or using reducing agents like tin(II) chloride. This transformation is fundamental in many synthetic pathways as it introduces a versatile amino group that can be further functionalized through diazotization, acylation, or alkylation.

Cross-Coupling Reactions

The bromo substituent provides a handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

The diagram below illustrates the key reactive sites and potential transformations of 5-Bromo-2-fluoro-1-methyl-3-nitrobenzene.

Caption: Key reactive sites and potential synthetic transformations of 5-Bromo-2-fluoro-1-methyl-3-nitrobenzene.

Illustrative Synthetic Protocol: Nitration of a Halogenated Toluene Derivative

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials and Reagents

-

1-Bromo-5-fluoro-2-methylbenzene

-

Concentrated Sulfuric Acid (98%)

-

Potassium Nitrate

-

Ethyl Acetate

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate

-

Silica Gel

-

Petroleum Ether

Experimental Procedure

-

Reaction Setup: In a three-necked flask, add 1-bromo-5-fluoro-2-methylbenzene (1.0 equivalent) to concentrated sulfuric acid (98%).

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Nitration: Add potassium nitrate (1.3 equivalents) portion-wise to the cooled solution while maintaining the temperature between 0-5 °C.

-

Reaction: Allow the reaction to proceed at 25 °C for 2 hours under an inert atmosphere (e.g., nitrogen).

-

Quenching: After the reaction is complete, pour the reaction mixture into a large volume of ice water.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Washing: Wash the combined organic layers with a saturated brine solution.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield the nitrated product.[3]

Safety and Handling

5-Bromo-2-fluoro-1-methyl-3-nitrobenzene is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-2-fluoro-1-methyl-3-nitrobenzene is a valuable and versatile building block for organic synthesis. Its polysubstituted aromatic structure provides multiple reactive sites for the construction of complex molecules with potential applications in the pharmaceutical, agrochemical, and dye industries. A comprehensive understanding of its physicochemical properties and reactivity is crucial for its effective utilization in research and development.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. Retrieved from [Link]

- Ju, J., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3298.

-

ChemBK. (2024, April 9). 5-bromo-1-fluoro-2-methyl-3-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene. Retrieved from [Link]

Sources

5-Bromo-2-fluoro-3-nitrotoluene molecular structure and electronics

An In-Depth Technical Guide to 5-Bromo-2-fluoro-3-nitrotoluene: Molecular Structure, Electronics, and Synthetic Utility

Introduction

In the landscape of modern synthetic chemistry, the strategic design and utilization of highly functionalized aromatic compounds are paramount for the efficient construction of complex molecular architectures. This compound, a polysubstituted benzene derivative, represents a quintessential example of such a valuable building block. Its carefully orchestrated arrangement of electron-withdrawing and -donating groups, coupled with multiple reactive sites, makes it a versatile intermediate for researchers in drug discovery, agrochemicals, and materials science. This guide provides a comprehensive technical overview of its molecular and electronic properties, established synthetic and characterization protocols, and its applications as a precursor to high-value compounds.

Part 1: Core Molecular and Physicochemical Profile

Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.

| Identifier | Value |

| Systematic Name | This compound |

| IUPAC Name | 5-bromo-1-fluoro-3-methyl-2-nitrobenzene[1] |

| CAS Number | 1375068-74-8[2] |

| Molecular Formula | C₇H₅BrFNO₂[3] |

| Molecular Weight | 234.02 g/mol [1] |

| Canonical SMILES | CC1=CC(=CC(=C1F)[O-])Br[3] |

| InChI Key | DYNFTQDGEFBCPS-UHFFFAOYSA-N[3] |

Structural Analysis

The molecular architecture of this compound is defined by a toluene core (a benzene ring substituted with a methyl group) that is further functionalized with three key substituents: a fluorine atom, a bromine atom, and a nitro group. The specific regiochemistry—with substituents at the 2, 3, and 5 positions relative to the methyl group—creates a sterically hindered and electronically complex environment that dictates its reactivity.

Part 2: Electronic Properties and Chemical Reactivity

The unique reactivity of this molecule is a direct consequence of the interplay between the electronic effects of its four distinct substituents. These effects modulate the electron density of the aromatic ring, predisposing it to specific types of chemical transformations.

The Interplay of Substituent Electronic Effects

Each functional group exerts a combination of inductive and resonance effects, which either donate or withdraw electron density from the π-system of the benzene ring.

-

Methyl Group (-CH₃): As an alkyl group, it is weakly electron-donating through an inductive effect (+I) and hyperconjugation.

-

Fluorine (-F): Fluorine is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). However, its lone pairs can participate in an electron-donating resonance effect (+R). For fluorine, the inductive effect strongly outweighs the resonance effect, resulting in a net deactivation of the ring.[4]

-

Bromine (-Br): Similar to fluorine, bromine is deactivating. It has an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

-

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups. It deactivates the ring significantly through both a strong inductive effect (-I) and a strong resonance effect (-R).

The cumulative result of these groups, particularly the potent withdrawing nature of the nitro and fluoro groups, renders the aromatic ring highly electron-deficient.

Caption: Dominant electronic influences on the this compound core.

Predicted Chemical Reactivity

The electron-poor nature of the ring dictates its primary modes of reactivity.

-

Nucleophilic Aromatic Substitution (SNAᵣ): The strong deactivation by the nitro group makes the ring susceptible to attack by nucleophiles. The fluorine atom, being at an activated position (ortho to the nitro group), is a particularly good leaving group in SNAᵣ reactions, often more reactive than bromine in this context.[5] This allows for the selective introduction of oxygen, nitrogen, or sulfur nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using standard reducing agents (e.g., H₂/Pd, SnCl₂, Fe/HCl). This transformation is a gateway to a vast array of further functionalizations, including diazotization, acylation, and the formation of heterocyclic rings.[6]

-

Cross-Coupling Reactions: The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful method for elaborating the molecular scaffold.[6]

Part 3: Synthesis and Characterization Protocols

Synthetic Methodology: Nitration of 3-Bromo-6-fluorotoluene

The synthesis of this compound is typically achieved through the electrophilic nitration of the corresponding di-substituted toluene precursor. The directing effects of the existing substituents guide the incoming nitro group to the desired position.

Materials:

-

3-Bromo-6-fluorotoluene

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Protocol:

-

Reactor Setup: Charge a clean, dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer with concentrated H₂SO₄ (3 volumes relative to the starting material).

-

Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0 to 5 °C.

-

Substrate Addition: Slowly add 3-bromo-6-fluorotoluene (1.0 eq) to the cold, stirred sulfuric acid, ensuring the temperature remains below 10 °C.

-

Nitrating Mixture: In the dropping funnel, carefully prepare the nitrating mixture by adding fuming HNO₃ (1.1 eq) to concentrated H₂SO₄ (1 volume), pre-cooled to 0 °C.

-

Reaction: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes. Critically, maintain the internal temperature below 10 °C to prevent over-nitration and side reactions.

-

Stirring: After the addition is complete, let the reaction stir at 0-5 °C for 1-2 hours, monitoring the reaction progress via TLC or LC-MS.

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate of the crude product should form.

-

Extraction: Extract the product from the aqueous slurry with dichloromethane (3 x 3 volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Caption: A standard workflow for the synthesis and analytical characterization.

Standard Analytical Characterization

The identity and purity of the final compound are confirmed using a suite of spectroscopic techniques.

| Technique | Predicted Observation |

| ¹H NMR | Signals in the aromatic region (7.5-8.5 ppm) corresponding to the two ring protons. A singlet around 2.4-2.6 ppm for the methyl (-CH₃) protons. |

| ¹³C NMR | Resonances in the aromatic region (110-160 ppm). The carbon attached to fluorine will exhibit a large ¹JCF coupling constant. |

| ¹⁹F NMR | A single resonance, likely coupled to the ortho- and meta-protons on the ring. |

| Mass Spec. (EI) | A molecular ion (M⁺) peak showing a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M+2 peaks of roughly equal intensity). |

| Infrared (IR) | Strong asymmetric and symmetric stretching bands for the nitro group (~1530 and ~1350 cm⁻¹), a C-F stretch (~1200-1250 cm⁻¹), and aromatic C-H/C=C bands. |

Part 4: Utility in Drug Development and Advanced Synthesis

This compound is not an end-product but a high-value intermediate. Its utility stems from the ability to selectively manipulate its functional groups to build molecular complexity.

A Scaffold for Bioactive Molecules

The inclusion of fluorine in drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[7][8] This compound provides a pre-fluorinated scaffold that medicinal chemists can elaborate upon. For instance, in the synthesis of kinase inhibitors, the aniline derivative (obtained after nitro reduction) can serve as a key pharmacophore for hydrogen bonding in an ATP-binding pocket, while the bromo-position can be used to introduce larger substituents via cross-coupling to target adjacent hydrophobic regions.

Versatility in Synthetic Transformations

The orthogonal reactivity of the functional groups is a key asset. A synthetic chemist can perform a Suzuki coupling at the bromine site while leaving the nitro and fluoro groups untouched. Subsequently, the nitro group can be reduced, and the resulting amine can be used in a condensation reaction. Finally, the fluorine can be displaced by a nucleophile in an SNAᵣ reaction. This stepwise, controlled functionalization is crucial for building complex target molecules efficiently.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link][3]

-

BIOFOUNT. this compound.[Link]

-

SpectraBase. TOLUENE, 5-BROMO-2-NITRO-A,A,A- TRIFLUORO-. Wiley. [Link][9]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of 5-Bromo-2-Nitrobenzotrifluoride.[Link][7]

-

Liu, Y., et al. Effect of Fluoro Substituents on Polynitroarylenes: Design, Synthesis and Theoretical Studies of Fluorinated Nitrotoluenes. ResearchGate. [Link][4]

-

NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Library of Medicine. [Link][10]

-

PubChem. 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene. National Center for Biotechnology Information. [Link][1]

-

SpectraBase. 5-Bromo-2-fluorotoluene - 13C NMR. Wiley. [Link][11]

-

PrepChem.com. Synthesis of 2-fluoro-5-nitro-toluene.[Link][12]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-3-nitrotoluene: A Key Pharmaceutical Intermediate.[Link][13]

-

NIH. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Library of Medicine. [Link][8]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Applications of 3-Bromo-2-nitrotoluene.[Link][6]

-

Doubtnut. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in... YouTube. [Link][5]

Sources

- 1. 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene | C7H5BrFNO2 | CID 57566644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1375068-74-8 [chemicalbook.com]

- 3. PubChemLite - this compound (C7H5BrFNO2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. prepchem.com [prepchem.com]

- 13. nbinno.com [nbinno.com]

A Technical Guide to the Synthesis of 5-Bromo-2-fluoro-3-nitrotoluene: Analysis of Starting Materials and Synthetic Strategies

For Immediate Release

This technical guide provides an in-depth analysis of the synthetic pathways for producing 5-Bromo-2-fluoro-3-nitrotoluene, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry, offering a detailed examination of starting material selection, reaction mechanisms, and protocol optimization.

Introduction: Significance of this compound

This compound is a substituted toluene derivative whose structural complexity makes it a valuable building block in organic synthesis. The specific arrangement of its functional groups—a bromine atom, a fluorine atom, a nitro group, and a methyl group—on the benzene ring allows for a variety of subsequent chemical transformations. While its direct applications are limited, its role as a precursor in the synthesis of more complex molecules is of significant interest to the scientific community. The efficient and regioselective synthesis of this compound is therefore a critical objective in process chemistry.

Primary Synthetic Pathway: Electrophilic Bromination of 2-Fluoro-3-nitrotoluene

The most direct and industrially viable route to this compound is the electrophilic aromatic substitution of its immediate precursor, 2-Fluoro-3-nitrotoluene[1][2][3]. This pathway is favored due to the commercial availability of the starting material and the straightforward nature of the bromination reaction.

Rationale for Starting Material Selection and Regioselectivity

The choice of 2-Fluoro-3-nitrotoluene as the starting material is strategic, based on the directing effects of the substituents on the aromatic ring, which govern the position of the incoming electrophile (Br+).

-

Activating/Deactivating Groups: The methyl (-CH₃) and fluoro (-F) groups are weakly activating and ortho-, para-directing. Conversely, the nitro (-NO₂) group is strongly deactivating and meta-directing.

-

Synergistic Directing Effects: The positions on the ring relative to the substituents are as follows:

-

Position 4: Ortho to -CH₃, meta to -F, ortho to -NO₂.

-

Position 5: Para to -F, meta to -NO₂.

-

Position 6: Ortho to -F, meta to -CH₃.

-

The fluorine atom's strong electronegativity also creates an inductive effect that deactivates the ring, but its lone pairs enable a resonance effect that directs ortho and para. The nitro group strongly deactivates the positions ortho and para to it (positions 2 and 4), making the meta positions (positions 1 and 5) more favorable for substitution. The methyl group activates the ortho and para positions.

The synergistic effect of these groups favors bromination at the 5-position. This position is para to the strongly directing fluorine atom and meta to the deactivating nitro group, making it the most electronically favorable site for electrophilic attack. This high degree of regioselectivity simplifies purification and increases the overall efficiency of the synthesis.

Experimental Protocol: Bromination

The bromination of 2-Fluoro-3-nitrotoluene is typically achieved using a brominating agent in the presence of a strong acid, which acts as a catalyst.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-Fluoro-3-nitrotoluene in a suitable solvent (e.g., concentrated sulfuric acid or an inert solvent like dichloromethane), add the brominating agent portion-wise at a controlled temperature, typically between 0 and 25 °C.

-

Reagents: N-Bromosuccinimide (NBS) or molecular bromine (Br₂) can be used as the bromine source. Concentrated sulfuric acid is often used as both the solvent and catalyst, protonating the brominating agent to generate a more potent electrophile.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: The reaction mixture is carefully quenched by pouring it over ice water. The precipitated solid product is then collected by filtration.

-

Purification: The crude product is washed with water and a dilute solution of sodium bisulfite to remove any unreacted bromine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol to yield the final product.

Data Presentation

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Fluoro-3-nitrotoluene | Commercially available; directs bromination to the desired position. |

| Brominating Agent | N-Bromosuccinimide (NBS) or Br₂ | Effective sources of electrophilic bromine. |

| Catalyst/Solvent | Concentrated H₂SO₄ | Activates the brominating agent and serves as a solvent. |

| Temperature | 0–25 °C | Controls the reaction rate and minimizes side-product formation. |

| Typical Yield | > 85% | The high regioselectivity leads to efficient conversion. |

Visualization of the Synthetic Pathway

The following diagram illustrates the direct bromination of 2-Fluoro-3-nitrotoluene.

Caption: Synthetic route to this compound.

Alternative Synthetic Considerations and Starting Materials

While the bromination of 2-fluoro-3-nitrotoluene is the most direct route, it is essential to consider the synthesis of the starting material itself for a comprehensive understanding.

Synthesis of 2-Fluoro-3-nitrotoluene

-

Nitration of o-Fluorotoluene: A common method involves the nitration of ortho-fluorotoluene using a mixture of nitric acid and sulfuric acid.[4][5] This reaction, however, typically yields a mixture of isomers, primarily 2-fluoro-3-nitrotoluene and 2-fluoro-5-nitrotoluene, which must be separated by fractional distillation.[4][5] The separation can be challenging due to close boiling points, adding complexity and cost to the overall process.

-

Multi-step Synthesis from o-Methylphenol: A more selective but longer route starts from o-methylphenol.[6] This process involves nitration to 2-methyl-6-nitrophenol, followed by chlorination of the hydroxyl group, and finally a fluorination reaction (nucleophilic aromatic substitution) to replace the chlorine with fluorine, yielding 2-fluoro-3-nitrotoluene.[6]

Caption: Synthesis of 2-Fluoro-3-nitrotoluene from o-Fluorotoluene.

Conclusion and Recommendations

For the synthesis of this compound, the most efficient and reliable method is the direct electrophilic bromination of 2-Fluoro-3-nitrotoluene. The inherent directing effects of the substituents on the starting material's aromatic ring guide the bromination to the desired 5-position with high regioselectivity, simplifying the process and ensuring high yields. For process development, securing a reliable and cost-effective source of 2-Fluoro-3-nitrotoluene is the critical first step. If direct sourcing is a challenge, the nitration of o-fluorotoluene followed by isomeric separation presents a viable, albeit more complex, alternative for producing the necessary precursor.

References

- CN113024384A. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Google Patents.

- CN101177400A. (2008). Method for producing 2-fluorin-3-nitrotoluene. Google Patents.

- EP3594199A1. (2020). Crystalline 2-fluoro-3-nitrotoluene and process for the preparation thereof. Google Patents.

-

PubChem. (n.d.). 2-Fluoro-1-methyl-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2-Fluoro-3-nitrotoluene [zjjtxc.com]

- 2. 2-Fluoro-3-nitrotoluene [f-blockpharma.com]

- 3. 2-Fluoro-1-methyl-3-nitrobenzene | C7H6FNO2 | CID 13470957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Navigating the Intricacies of Aromatic Nitration: A Technical Guide to the Regioselectivity in 2-Fluoro-bromotoluene Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the precise functionalization of aromatic scaffolds is a cornerstone of molecular design. Among the myriad of synthetic transformations, electrophilic aromatic nitration stands as a fundamental tool for introducing the versatile nitro group, a precursor to a vast array of functionalities. However, achieving the desired regioselectivity on a polysubstituted aromatic ring presents a formidable challenge, governed by the complex interplay of electronic and steric effects of the existing substituents. This in-depth technical guide delves into the core principles and practical considerations for controlling the regioselectivity in the nitration of 2-fluoro-bromotoluene derivatives, a class of compounds with significant potential as synthetic intermediates.

The Directing Dance of Substituents: A Mechanistic Overview

The regiochemical outcome of the nitration of a 2-fluoro-bromotoluene isomer is dictated by the directing effects of the methyl (-CH₃), fluoro (-F), and bromo (-Br) groups. Each substituent exerts its influence through a combination of inductive and resonance effects, which either activate or deactivate the aromatic ring towards electrophilic attack and steer the incoming nitronium ion (NO₂⁺) to specific positions.

The Key Players:

-

Methyl Group (-CH₃): An activating group that directs ortho and para to itself. It donates electron density primarily through a positive inductive effect (+I) and hyperconjugation, stabilizing the positively charged intermediate (the arenium ion or σ-complex) formed during electrophilic attack.[1][2][3]

-

Fluoro (-F) and Bromo (-Br) Groups: These halogens present a more nuanced picture. They are deactivating groups due to their strong negative inductive effect (-I), withdrawing electron density from the ring and making it less nucleophilic. However, they possess lone pairs of electrons that can be donated to the ring through a positive resonance effect (+R). This resonance effect is more pronounced at the ortho and para positions, making these sites less deactivated than the meta position. Consequently, halogens are classified as ortho, para-directors, despite being deactivators.[1][2][4]

The final regioselectivity is a result of the consensus or competition between these directing effects, further modulated by steric hindrance.

Diagram of Electrophilic Aromatic Nitration Mechanism:

Caption: General mechanism of electrophilic aromatic nitration.

Isomer-Specific Analysis of Regioselectivity

Case Study: Nitration of 4-Bromo-2-fluorotoluene

In 4-bromo-2-fluorotoluene, the substituents are positioned as follows: -F at C2, -Br at C4, and -CH₃ at C1.

-

Directing Effects:

-

The methyl group at C1 is a strong ortho, para-director, activating positions C2 and C6, and to a lesser extent C4.

-

The fluoro group at C2 is an ortho, para-director, directing to C1 and C3.

-

The bromo group at C4 is also an ortho, para-director, directing to C3 and C5.

-

-

Analysis of Possible Nitration Positions:

-

Position 3: This position is ortho to the fluoro group and meta to the methyl and bromo groups. The directing effects of the halogens are in agreement here.

-

Position 5: This position is ortho to the bromo group, meta to the fluoro group, and para to the methyl group. The strong directing effect of the methyl group to its para position and the ortho directing effect of the bromo group converge on this position.

-

Position 6: This position is ortho to the methyl group. However, it is also ortho to the fluoro group, which can lead to significant steric hindrance.

-

Predicted Outcome: The major product is likely to be 4-bromo-2-fluoro-5-nitrotoluene , as this position is activated by both the strong para-directing effect of the methyl group and the ortho-directing effect of the bromo group. Nitration at position 3 is also a possibility, though likely to a lesser extent. Steric hindrance would likely disfavor nitration at position 6.

Experimental Protocols: A Practical Framework

While specific, optimized protocols for each 2-fluoro-bromotoluene isomer are best developed empirically, a general procedure for aromatic nitration using a standard mixed acid system serves as an excellent starting point. The following protocol is a representative example.

General Protocol for the Nitration of a 2-Fluoro-bromotoluene Derivative

Safety Precaution: This procedure involves the use of concentrated and fuming acids, which are highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Reagents and Materials:

-

2-Fluoro-bromotoluene isomer

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a dropping funnel, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice-water bath.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a thermometer, add the 2-fluoro-bromotoluene isomer and an appropriate volume of a suitable solvent like dichloromethane. Cool the flask in an ice-water bath to 0-5 °C.

-

Nitration: While maintaining the temperature between 0 and 5 °C, add the prepared nitrating mixture dropwise to the stirred solution of the 2-fluoro-bromotoluene derivative over a period of 30-60 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.